molecular formula C7H5Cl2IO B1400511 (3,5-Dichloro-4-iodophenyl)methanol CAS No. 1350760-17-6

(3,5-Dichloro-4-iodophenyl)methanol

Cat. No. B1400511
Key on ui cas rn: 1350760-17-6
M. Wt: 302.92 g/mol
InChI Key: FXAMBHANNFAZDZ-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

Using essentially the same coupling procedure as for Example 8-1, Step 1, but heating 2,4-difluorophenylboronic acid (456 mg, 2.89 mmol) and 3,5-dichloro-4-iodobenzyl alcohol (350 mg, 1.155 mmol) in a microwave at 115° C. for 120 minutes, afforded the title intermediate (242 mg) without formation of any appreciable 3,5-dichlorobenzyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1B(O)O.[Cl:12][C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([Cl:22])[C:20]=1I)[CH2:16][OH:17].ClC1C=C(C=C(Cl)C=1)CO>>[Cl:12][C:13]1[CH:14]=[C:15]([CH2:16][OH:17])[CH:18]=[C:19]([Cl:22])[C:20]=1[C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CO)C=C(C1)Cl
Step Two
Name
Quantity
456 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)B(O)O
Name
Quantity
350 mg
Type
reactant
Smiles
ClC=1C=C(CO)C=C(C1I)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)CO)Cl)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 242 mg
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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